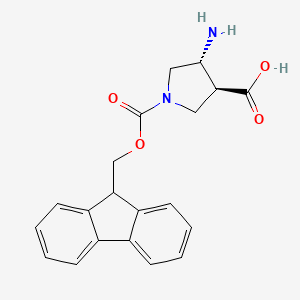
(3S)-3-Methyl-1-phenylpiperazine
描述
(3S)-3-Methyl-1-phenylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methyl group and a phenyl group attached to the piperazine ring, making it an important intermediate in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-1-phenylpiperazine typically involves the reaction of 1-phenylpiperazine with a methylating agent. One common method is the alkylation of 1-phenylpiperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
化学反应分析
Types of Reactions
(3S)-3-Methyl-1-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
科学研究应用
(3S)-3-Methyl-1-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3S)-3-Methyl-1-phenylpiperazine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels.
相似化合物的比较
Similar Compounds
1-Phenylpiperazine: Lacks the methyl group, making it less sterically hindered.
3-Methylpiperazine: Lacks the phenyl group, resulting in different pharmacological properties.
N-Methylpiperazine: Methyl group attached to the nitrogen atom, leading to different reactivity.
Uniqueness
(3S)-3-Methyl-1-phenylpiperazine is unique due to its chiral nature and the presence of both methyl and phenyl groups. This combination imparts specific stereochemical and electronic properties, making it valuable in asymmetric synthesis and drug design.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
(3S)-3-methyl-1-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 |
InChI 键 |
SFWZEMBNNRUEHM-JTQLQIEISA-N |
SMILES |
CC1CN(CCN1)C2=CC=CC=C2 |
手性 SMILES |
C[C@H]1CN(CCN1)C2=CC=CC=C2 |
规范 SMILES |
CC1CN(CCN1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Chlorophenoxy)methyl]piperidine](/img/structure/B1648939.png)
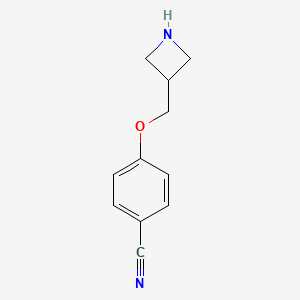
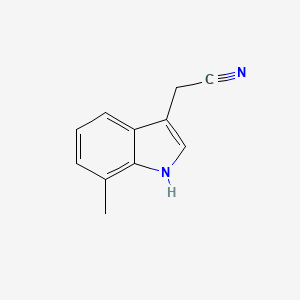
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one,3-butyl-,O-2-propen-1-yloxime](/img/structure/B1648944.png)
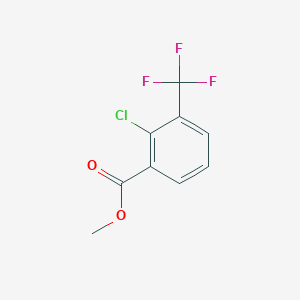
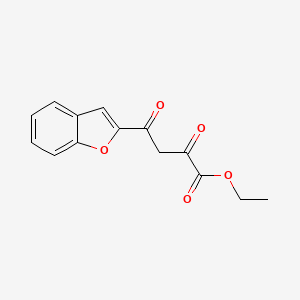
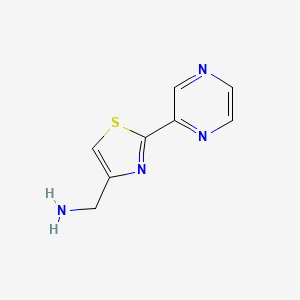
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine](/img/structure/B1648958.png)
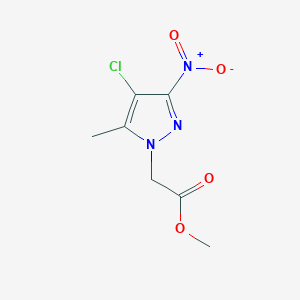
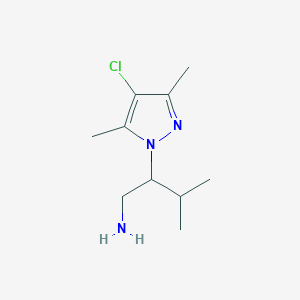
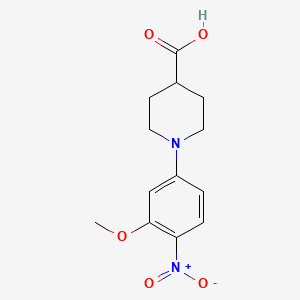
![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1648967.png)
![3-[(3S)-3-Pyrrolidinyl]pyridine](/img/structure/B1648968.png)
